2-(cis-4-Fluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(cis-4-Fluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a fluoro-cyclohexyl group and four methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cis-4-Fluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes with pinacolborane (HBpin). The reaction is catalyzed by transition metal complexes, such as palladium or ruthenium, under mild conditions. The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration reactions using commercially available borane adducts, such as H3B·THF or H3B·SMe2, which catalyze the regioselective hydroboration of terminal alkynes and alkenes to give linear boronic esters .
Chemical Reactions Analysis
Types of Reactions
2-(cis-4-Fluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The fluoro-cyclohexyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, boronates, borohydrides, and various substituted derivatives of the original compound .
Scientific Research Applications
2-(cis-4-Fluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(cis-4-Fluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a boron-carbon bond through transmetalation in the presence of a palladium catalyst. This process is crucial in the Suzuki–Miyaura coupling reaction, where the boron atom transfers an organic group to the palladium catalyst, facilitating the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Pinacolborane
Uniqueness
Compared to similar compounds, 2-(cis-4-Fluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its fluoro-cyclohexyl group, which imparts distinct chemical properties, such as increased stability and reactivity in certain reactions. This makes it particularly valuable in applications requiring high selectivity and efficiency .
Properties
IUPAC Name |
2-(4-fluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BFO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h9-10H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFECJZJWOUKEMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC(CC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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